Androsterone acetate
Overview
Description
Androsterone acetate is a steroidal compound derived from androsterone, an endogenous steroid hormoneThe chemical formula of this compound is C21H32O3, and it has a molecular weight of 332.477 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of androsterone acetate typically involves the esterification of androsterone. One common method is the reaction of androsterone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Androsterone acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form androsterone ketone.
Reduction: Reduction of this compound can yield androstanediol acetate.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Androsterone ketone
Reduction: Androstanediol acetate
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Androsterone acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: Studies focus on its role as a weak androgen and its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its use in hormone replacement therapy.
Industry: this compound is used in the production of various steroid-based pharmaceuticals.
Mechanism of Action
Androsterone acetate exerts its effects through its interaction with androgen receptors. It acts as a weak agonist, binding to these receptors and modulating gene expression. This interaction influences various physiological processes, including the development of male characteristics and the regulation of certain metabolic pathways . Additionally, this compound can be converted back to androsterone, which further participates in the androgenic pathway .
Comparison with Similar Compounds
Androstenedione: A precursor to both testosterone and estrone, with stronger androgenic properties.
Testosterone: A primary male sex hormone with potent androgenic effects.
Dihydrotestosterone: A metabolite of testosterone with even stronger androgenic activity.
Uniqueness of Androsterone Acetate: this compound is unique due to its weak androgenic activity, making it less likely to cause the side effects associated with stronger androgens. Its ability to be converted back to androsterone also adds to its versatility in research and therapeutic applications .
Properties
IUPAC Name |
(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCINQSOYQUNKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239-31-2, 1164-95-0 | |
Record name | Epiandrosterone acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Androsterone acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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